Cas no 21743-68-0 ((5-Phenyl-2H-tetraazol-2-yl)acetic Acid)

(5-Phenyl-2H-tetrazol-2-yl)acetic acid is a tetrazole derivative featuring a phenyl-substituted tetrazole ring linked to an acetic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its versatile reactivity and potential as a building block for heterocyclic synthesis. The tetrazole ring imparts metabolic stability and bioisosteric properties, making it valuable in drug design, particularly as a carboxylic acid surrogate. The acetic acid side chain enhances solubility and provides a functional handle for further derivatization. Its structural features make it suitable for applications in coordination chemistry, ligand design, and the development of bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
(5-Phenyl-2H-tetraazol-2-yl)acetic Acid structure
21743-68-0 structure
Product Name:(5-Phenyl-2H-tetraazol-2-yl)acetic Acid
CAS No:21743-68-0
MF:C9H8N4O2
MW:204.18542098999
CID:264953
PubChem ID:1086563
Update Time:2025-06-11

(5-Phenyl-2H-tetraazol-2-yl)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-(5-Phenyl-2H-tetrazol-2-yl)acetic acid
    • (5-PHENYL-2H-TETRAZOL-2-YL)ACETIC ACID
    • (5-Phenyl-tetrazol-2-yl)-acetic acid
    • 2-(5-phenyltetrazol-2-yl)acetic acid
    • 2H-Tetrazole-2-aceticacid, 5-phenyl-
    • 5-phenyl-2H-tetrazolylacetic acid
    • 5-phenyltetrazol-2-ylethanoic acid
    • 2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetic acid
    • F94903
    • EN300-08065
    • AKOS000122356
    • 21743-68-0
    • HMS1505B20
    • IDI1_028864
    • SCHEMBL4024534
    • HXVZLHXCUVJOAQ-UHFFFAOYSA-N
    • Oprea1_405789
    • 5-phenyltetrazol-2-ylacetic acid
    • DTXSID60360177
    • 2-(5-Phenyl-2H-tetrazol-2-yl)aceticacid
    • Z56813259
    • 2H-Tetrazole-2-acetic acid, 5-phenyl-
    • (5-phenyl-2H-tetraazol-2-yl)acetic acid
    • CCG-142811
    • 5-Phenyl-2H-tetrazole-2-acetic acid
    • BRD-K54022130-001-02-3
    • CS-0220982
    • CHEMBL291283
    • MFCD00269327
    • Oprea1_642089
    • ChemDiv3_011306
    • (5-phenyl-1,2,3,4-tetrazol-2-yl)acetic acid
    • STK347799
    • (5-Phenyl-2H-tetraazol-2-yl)acetic Acid
    • MDL: MFCD00269327
    • Inchi: 1S/C9H8N4O2/c14-8(15)6-13-11-9(10-12-13)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
    • InChI Key: HXVZLHXCUVJOAQ-UHFFFAOYSA-N
    • SMILES: OC(CN1N=NC(C2C=CC=CC=2)=N1)=O

Computed Properties

  • Exact Mass: 204.06500
  • Monoisotopic Mass: 204.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 80.9Ų

Experimental Properties

  • Boiling Point: 458.3°Cat760mmHg
  • Flash Point: 230.9°C
  • Refractive Index: 1.694
  • PSA: 80.90000
  • LogP: 0.42470

(5-Phenyl-2H-tetraazol-2-yl)acetic Acid Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(5-Phenyl-2H-tetraazol-2-yl)acetic Acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on (5-Phenyl-2H-tetraazol-2-yl)acetic Acid

(5-Phenyl-2H-tetraazol-2-yl)acetic Acid and Its Significance in Modern Chemical Biology: A Comprehensive Overview

(5-Phenyl-2H-tetraazol-2-yl)acetic acid, with the CAS number 21743-68-0, represents a compound of considerable interest in the realm of chemical biology. This heterocyclic organic acid has garnered attention due to its unique structural features and potential applications in pharmaceutical research and drug development. The presence of both a phenyl group and a tetrazole ring in its molecular structure endows it with distinctive chemical properties that make it a valuable candidate for various biochemical interactions.

The compound's molecular framework, characterized by a fused tetrazole ring attached to an acetic acid moiety, contributes to its reactivity and versatility. The tetrazole ring, known for its stability and ability to participate in hydrogen bonding, interacts favorably with biological targets such as enzymes and receptors. This interaction is pivotal in the design of molecules that can modulate biological pathways, making (5-Phenyl-2H-tetraazol-2-yl)acetic acid a promising scaffold for drug discovery.

In recent years, there has been growing interest in the development of tetrazole-based compounds due to their potential therapeutic applications. Studies have demonstrated that tetrazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The phenyl group in (5-Phenyl-2H-tetraazol-2-yl)acetic acid further enhances its pharmacological profile by contributing to lipophilicity and improving membrane permeability, which are crucial factors for drug absorption and efficacy.

One of the most compelling aspects of this compound is its role as an intermediate in the synthesis of more complex bioactive molecules. Researchers have leveraged its structural motifs to create novel analogs with enhanced binding affinity and selectivity. For instance, modifications at the phenyl ring or the tetrazole core have led to the discovery of compounds with improved pharmacokinetic profiles, making them more suitable for clinical applications.

The pharmaceutical industry has been particularly keen on exploring derivatives of (5-Phenyl-2H-tetraazol-2-yl)acetic acid due to their potential as lead compounds for new drugs. Preclinical studies have shown that certain derivatives exhibit significant therapeutic effects in models of inflammation and cancer. These findings have spurred further investigation into the mechanisms by which these compounds exert their effects, providing insights into their potential clinical utility.

Advances in computational chemistry have also played a crucial role in understanding the behavior of (5-Phenyl-2H-tetraazol-2-yl)acetic acid and its derivatives. Molecular modeling techniques have been employed to predict how these molecules interact with biological targets at the atomic level. This approach has not only accelerated the drug discovery process but also provided a deeper understanding of the structural requirements for optimal biological activity.

The synthesis of (5-Phenyl-2H-tetraazol-2-yl)acetic acid itself is a testament to the ingenuity of modern organic chemistry. Researchers have developed efficient synthetic routes that allow for scalable production, ensuring that sufficient quantities of the compound are available for both research and commercial purposes. These synthetic methods often involve multi-step processes that highlight the compound's structural complexity and the challenges associated with its preparation.

In conclusion, (5-Phenyl-2H-tetraazol-2-yl)acetic acid (CAS no. 21743-68-0) is a compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features, combined with its versatile reactivity, make it an attractive scaffold for developing new therapeutic agents. As research continues to uncover new applications for this compound and its derivatives, it is likely to remain a cornerstone of drug discovery efforts in the coming years.

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